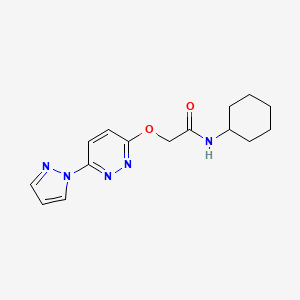

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZCFPVREUMUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide typically involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine with N-cyclohexylacetamide under specific conditions. One common method involves the use of anhydrous benzene as a solvent and the addition of aryl isocyanates or isothiocyanates to form the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of agrochemicals such as insecticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its antibacterial and antifungal properties may result from its ability to disrupt the cell membranes of microorganisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Predicted using computational tools (e.g., ChemAxon).

Crystallographic and Conformational Analysis

The cyclohexyl group in 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide introduces conformational flexibility, which may reduce crystallinity compared to the rigid N-phenyl analogue. Software such as SHELXL () is critical for refining such structures, particularly when handling torsional flexibility. In contrast, the N-phenyl derivative’s planar structure facilitates tighter crystal packing, as observed in its reported monoclinic crystal system ().

Methodological Considerations

- Crystallography : Tools like WinGX () and ORTEP-3 () enable visualization of molecular geometry and intermolecular interactions. For flexible molecules, SHELXL’s robust refinement algorithms () are essential.

- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of substituents, guiding synthetic optimization.

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide is a complex organic compound featuring multiple heterocyclic structures, including pyrazole and pyridazine moieties. This compound is of interest due to its potential biological activities, which may include interactions with various receptors and enzymes involved in critical cellular processes.

Structural Characteristics

The molecular structure of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide includes:

- A pyrazole ring known for its diverse pharmacological properties.

- A pyridazine ring , which often participates in biological interactions.

- An acyclic cyclohexyl group , which may influence the compound's lipophilicity and receptor binding capabilities.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 288.35 g/mol.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant interactions with biological targets. The biological activity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide can be summarized as follows:

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : Possible inhibition of kinases, which are crucial in various signaling pathways associated with cancer and inflammation.

Comparative Analysis

To understand the uniqueness of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |

The combination of heterocycles in the target compound may confer distinct pharmacological profiles not observed in simpler derivatives.

Q & A

Q. Advanced Research Focus

- CYP450 metabolism : Use StarDrop or ADMET Predictor to identify labile sites (e.g., cyclohexylacetamide’s amide bond).

- Metabolite identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites (e.g., hydroxylation at pyridazine C-5).

- Physicochemical properties : LogP (~2.5) and polar surface area (~75 Ų) influence bioavailability. Adjust substituents to optimize these parameters .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced Research Focus

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., pyrazole substitution).

- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane).

- Regioselectivity : Ensure consistent substitution at pyridazine C-6 via temperature-controlled reactions (0–5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.